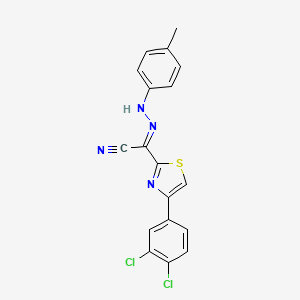

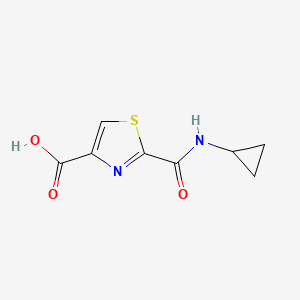

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone” is a compound that contains a furan ring, a thiazepane ring, and a pyrazine ring . It has a molecular formula of C14H15N3O2S and a molecular weight of 289.35. This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been explored in various studies. For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” by “1-phenyl-2- (1H-pyrrol-1-yl)ethanone”. In this method, a broad range of “trisubstituted pyrrolo [1,2- a] pyrazines” were produced .

Chemical Reactions Analysis

The reactivity of compounds similar to “this compound” has been studied. For example, the reactivity of 2,2-bis(furan-2-yl)propane towards nitroso- and azoalkenes was explored. The expected hetero-Diels–Alder adducts, 4a,7a-dihydro-4H-furo[2,3-e][1,2]oxazines and 4a,7a-dihydrofuro[3,2-c]pyridazines, were obtained in good yield .

Scientific Research Applications

Synthesis and Chemical Applications

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone and its derivatives play a significant role in the field of organic synthesis and chemical applications. Research has explored various methods for synthesizing related compounds, highlighting their utility in creating diverse molecular structures. For example, Reddy et al. (2012) demonstrated a novel Prins cyclization method for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, emphasizing the efficient and selective synthesis of complex organic compounds (Reddy et al., 2012). Another study by Koza et al. (2013) reported on the synthesis of novel 7-aminofuro and amino-thieno[2,3-d]pyridazin-4(5H)-one derivatives, showcasing the versatility of these compounds in organic synthesis (Koza et al., 2013).

Biological and Pharmacological Potential

The compound and its analogs have been investigated for their potential biological and pharmacological activities. Research by Ravula et al. (2016) on pyrazoline derivatives, which are structurally similar, indicated significant anti-inflammatory and antibacterial properties (Ravula et al., 2016). Additionally, Abdelhamid et al. (2008) synthesized compounds including furan derivatives and explored their potential for various biological activities (Abdelhamid et al., 2008).

Antimicrobial and Antioxidant Properties

Several studies have focused on the antimicrobial and antioxidant properties of compounds related to this compound. For instance, Golea Lynda (2021) investigated the antibacterial and antioxidant activities of pyrazole derivatives containing furan moieties, showing moderate activity against certain bacteria (Golea Lynda, 2021). This highlights the potential of these compounds in developing new antimicrobial agents.

Future Directions

The future directions for research on compounds like “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone” could involve further exploration of their synthesis methods and biological activities. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various studies will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Furan Derivatives

Furan derivatives have occupied a unique place in the field of medicinal chemistry. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids . They have broad therapeutic properties and have been used to synthesize a large number of novel chemotherapeutic agents .

Pyrazine Derivatives

Pyrazine is an important structure in medicinal chemistry. It is found in a variety of biologically active compounds and drugs . Pyrazinamide, for example, is a first-line drug used in shortening TB therapy .

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-14(11-10-15-4-5-16-11)17-6-3-13(20-9-7-17)12-2-1-8-19-12/h1-2,4-5,8,10,13H,3,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARZLFMHHLNILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzothiazol-2-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2615131.png)

![N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide](/img/structure/B2615135.png)

![N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2615142.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615143.png)

![1-(3-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2615147.png)

![8-heptyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615150.png)